1-{5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl}-2-chloroethan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-chloroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c10-5-1-6-7(8(14)2-11)4-13-9(6)12-3-5/h1,3-4H,2H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXYXGITZQLUFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)C(=O)CCl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl}-2-chloroethan-1-one typically involves the bromination of pyrrolo[2,3-b]pyridine followed by chlorination. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and chlorinating agents like thionyl chloride (SOCl2) under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures while ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
1-{5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl}-2-chloroethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative .
Scientific Research Applications
1-{5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl}-2-chloroethan-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.
Drug Discovery: It serves as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-{5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl}-2-chloroethan-1-one involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound inhibits their activity, which can lead to the suppression of cancer cell proliferation and migration. The exact molecular pathways involved include the inhibition of downstream signaling cascades that promote tumor growth and survival .
Comparison with Similar Compounds
Table 1: Halogenated Pyrrolo[2,3-b]pyridine Derivatives
Key Observations:
- Halogen Effects: Bromine at the 5-position enhances steric bulk and electronic effects, making the compound suitable for Suzuki-Miyaura cross-coupling reactions . The 2-chloro substituent in the target compound may improve electrophilicity compared to bromine (9c), facilitating nucleophilic substitutions.
- Synthesis Efficiency: The acetylated derivative (1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone) achieves a 93% yield under optimized conditions, suggesting that chloro-substituted analogs may require modified reaction times or stoichiometry .
Functional Group Variations
Table 2: Derivatives with Alternate Functional Groups
Key Observations:
- Bioactive Analogs: Nicotinamide-substituted derivatives (e.g., 8a) demonstrate moderate yields (36%) but highlight the scaffold’s utility in medicinal chemistry .
Research and Commercial Implications
- Synthetic Utility: The 5-bromo and 2-chloro substituents make the compound a versatile intermediate for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to generate biaryl or amine-containing derivatives .
- Commercial Availability: Pricing differences (e.g., €1,150.00/g for the target compound vs. €491.00/25g for simpler analogs) reflect synthesis complexity and demand .
Biological Activity
The compound 1-{5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl}-2-chloroethan-1-one is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C9H7BrClN2O
- Molecular Weight : 239.07 g/mol
- CAS Number : 866545-96-2
The biological activity of this compound primarily revolves around its interaction with various biological targets:
Target Proteins
- Fibroblast Growth Factor Receptors (FGFRs) : The compound has been shown to inhibit FGFRs, which are receptor tyrosine kinases involved in critical cellular processes such as proliferation and differentiation. Inhibition of FGFRs can disrupt signaling pathways like RAS-MEK-ERK and PI3K-Akt, which are crucial for cancer cell survival and growth.
Mode of Action
The inhibition occurs through the blockade of FGFR autophosphorylation, preventing downstream signaling that promotes tumorigenesis. This mechanism positions the compound as a potential candidate for cancer therapeutics.
Biological Activity
The biological activities of this compound have been documented in various studies:
Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. For example:
- Case Study : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability in breast cancer cell lines, with IC50 values indicating effective inhibition at low concentrations .
Other Biological Effects
In addition to its anticancer properties, the compound has been investigated for:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties against certain pathogens.
- Neuroprotective Effects : Some research indicates potential neuroprotective effects, although further studies are needed to elucidate these mechanisms.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Significant reduction in cell viability | |
| Antimicrobial | Inhibition of bacterial growth | |
| Neuroprotective | Potential protective effects observed |
Table 2: Inhibition Concentrations
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for its development as a therapeutic agent. Key pharmacokinetic parameters include:
- Absorption : Rapid absorption post-administration.
- Distribution : Moderate distribution with a volume of distribution indicating tissue penetration.
- Metabolism : Primarily metabolized via hepatic pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
